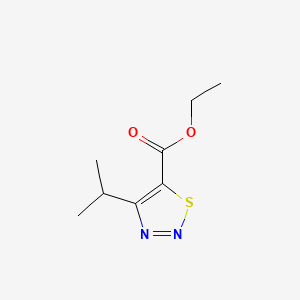
Tert-butyl hexa-1,5-dien-3-ylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tert-butyl hexa-1,5-dien-3-ylcarbamate, also known as this compound, is a useful research compound. Its molecular formula is C11H19NO2 and its molecular weight is 197.278. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Decomposition and Environmental Impact
One study explored the decomposition of methyl tert-butyl ether (MTBE), a compound related to Tert-butyl hexa-1,5-dien-3-ylcarbamate, by adding hydrogen in a cold plasma reactor. This research indicates the potential for innovative methods of decomposing and converting MTBE, a common environmental pollutant, into less harmful substances using radio frequency plasma technology (Hsieh et al., 2011).
Synthetic Applications and Environmental Concerns
Another study reviews the occurrence, fate, and toxicity of synthetic phenolic antioxidants (SPAs), such as 2,6-di-tert-butyl-4-methylphenol (BHT), highlighting their widespread presence in the environment and potential health risks. This review suggests the need for future research to focus on less toxic and more environmentally friendly SPAs (Liu & Mabury, 2020).
Etherification and Bioremediation
The etherification process of glycerol, leading to products like mono tert-butyl glycerol ether, is another area of focus. This process is significant for producing biofuels and other industrial chemicals. A critical review on this topic emphasizes the potential of solvent-free approaches for improving the conversion, selectivity, and yield of reaction products, highlighting the importance of understanding various reaction mechanisms for the efficient production of glycerol ethers (Palanychamy et al., 2022).
Properties
IUPAC Name |
tert-butyl N-hexa-1,5-dien-3-ylcarbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-6-8-9(7-2)12-10(13)14-11(3,4)5/h6-7,9H,1-2,8H2,3-5H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBHZTCUXADCIBI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC=C)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![L-Isoleucine, N-[1-[[(1,1-dimethylethyl)amino]carbonyl]-2-methylpropyl]-, methyl ester, (S)- (9CI)](/img/no-structure.png)
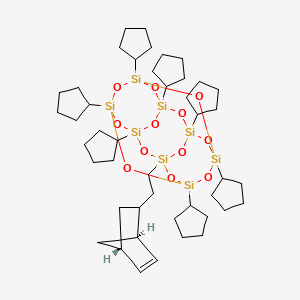
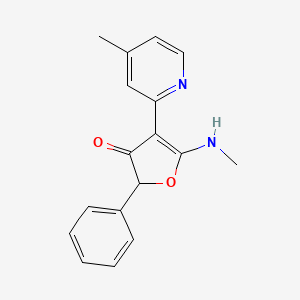
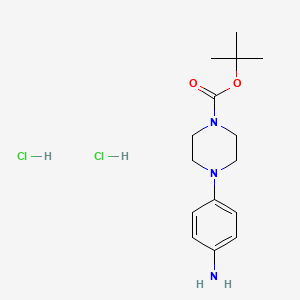
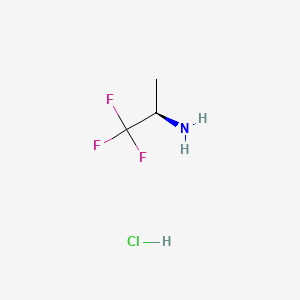
![tert-Butyl [(4-carbamoyl-1,3-oxazol-2-yl)methyl]carbamate](/img/structure/B573328.png)
![2-[4-(2-Furyl)-3-thienyl]furan](/img/structure/B573333.png)

![Methyl (2R)-({(2R)-3-methyl-1-[(2-methyl-2-propanyl)amino]-1-oxo-2-butanyl}amino)(phenyl)acetate](/img/structure/B573335.png)
